Prosulfocarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Agriculture

Field: Agriculture

Application Summary: Prosulfocarb is a thiocarbamate herbicide that is rapidly growing in use due to the progressive bioresistance of weeds to certain pesticides and the ban and/or limitation of others. Products containing prosulfocarb are mainly used on cereal, potato, and some vegetable crops.

Results or Outcomes: The use of prosulfocarb has greatly increased in recent years in France.

Application in Environmental Science

Field: Environmental Science

Application Summary: Prosulfocarb is studied for its environmental impact, particularly its transfer from targeted crops to untargeted parcels.

Methods of Application: The authors first hypothesized that prosulfocarb could contaminate orchards and cress pools by means of drift.

Results or Outcomes: This expertise highlights the volatilization effect to explain the pollution of lone parcels and hedge inefficiency against residue spreads.

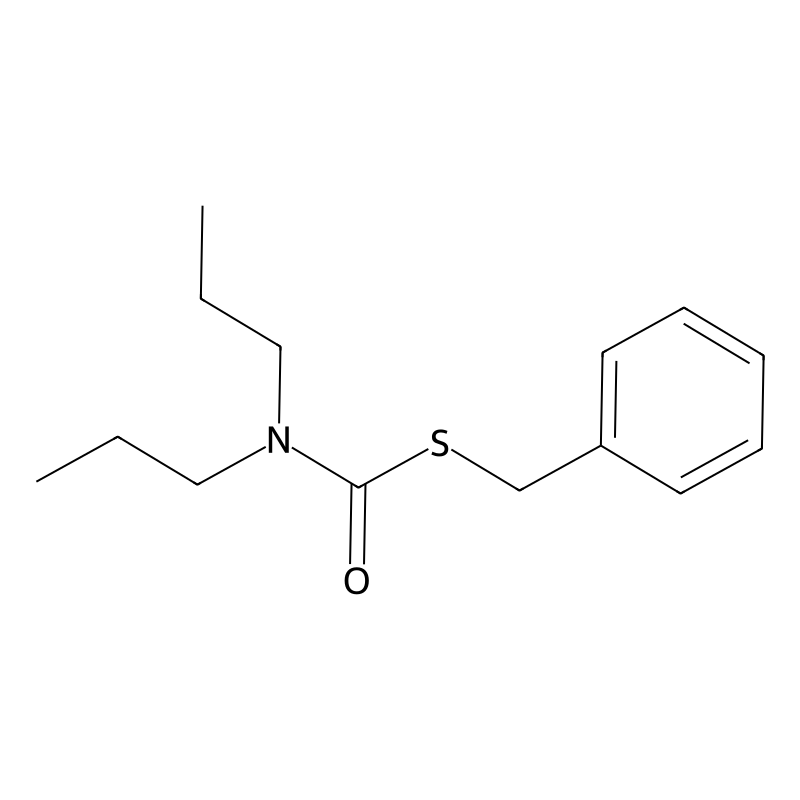

Prosulfocarb is chemically identified as S-Benzyl dipropylthiocarbamate, with the molecular formula C₁₄H₂₁NOS and a molecular weight of 251.4 g/mol. It is characterized by its dark greening and twisting effects on plants, inhibiting shoot and root development and preventing leaf emergence from coleoptiles . The compound is a liquid with a slightly yellowish color and a musty odor, exhibiting stability under normal conditions .

Prosulfocarb disrupts mitosis in germinating weed seedlings by interfering with microtubule assembly. Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division. By inhibiting their formation, prosulfocarb prevents proper cell division and growth, ultimately leading to weed death [].

The synthesis of prosulfocarb involves the reaction of dipropylamine with benzylisothiocyanate. This process typically requires careful control of reaction conditions to ensure high purity and yield. The compound can also be produced through various synthetic pathways that involve the manipulation of thiocarbamate structures .

Prosulfocarb is primarily used as an herbicide in agricultural settings. Its effectiveness against a variety of weeds makes it valuable for crop management, particularly in winter cereals. Additionally, it serves as a relevant aerosol precursor under specific atmospheric conditions due to its chemical properties .

Interaction studies involving prosulfocarb have focused on its metabolic pathways and potential effects on human health. In animal studies, it was found that prosulfocarb is extensively absorbed (approximately 70-80%) and primarily excreted through urine within 48 hours post-dosing . The metabolism produces over 24 polar metabolites, with negligible accumulation in organs or tissues .

Several compounds share structural similarities with prosulfocarb, including:

- Benthiocarb: Another thiocarbamate herbicide that operates through similar mechanisms but has different metabolic pathways.

- Molinate: A thiocarbamate herbicide known for its use in rice cultivation.

- Carbofuran: A carbamate pesticide that exhibits neurotoxic effects on pests but has been restricted due to environmental concerns.

Comparison TableCompound Chemical Family Mode of Action Toxicity Level Prosulfocarb Thiocarbamate Inhibition of lipid synthesis Moderate Benthiocarb Thiocarbamate Similar to prosulfocarb Moderate to High Molinate Thiocarbamate Growth inhibition in rice Moderate Carbofuran Carbamate Neurotoxic effects High

Unique Features

| Compound | Chemical Family | Mode of Action | Toxicity Level |

|---|---|---|---|

| Prosulfocarb | Thiocarbamate | Inhibition of lipid synthesis | Moderate |

| Benthiocarb | Thiocarbamate | Similar to prosulfocarb | Moderate to High |

| Molinate | Thiocarbamate | Growth inhibition in rice | Moderate |

| Carbofuran | Carbamate | Neurotoxic effects | High |

Prosulfocarb's uniqueness lies in its specific action on lipid synthesis within plant meristems and its comparatively lower toxicity profile towards humans and non-target organisms when evaluated against similar compounds. Its environmental degradation products are also less likely to bioaccumulate compared to other herbicides like carbofuran .

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Dates

2: Marín-Benito JM, Barba V, Ordax JM, Andrades MS, Sánchez-Martín MJ, Rodríguez-Cruz MS. Application of green compost as amendment in an agricultural soil: Effect on the behaviour of triasulfuron and prosulfocarb under field conditions. J Environ Manage. 2018 Feb 1;207:180-191. doi: 10.1016/j.jenvman.2017.11.024. Epub 2017 Nov 22. PubMed PMID: 29174993.

3: Braun KE, Luks AK, Schmidt B. Fate of the (14)C-labeled herbicide prosulfocarb in a soil and in a sediment-water system. J Environ Sci Health B. 2017 Feb;52(2):122-130. doi: 10.1080/03601234.2016.1248140. Epub 2016 Nov 7. PubMed PMID: 27820683.

4: Busi R, Gaines TA, Powles S. Phorate can reverse P450 metabolism-based herbicide resistance in Lolium rigidum. Pest Manag Sci. 2017 Feb;73(2):410-417. doi: 10.1002/ps.4441. Epub 2016 Nov 17. PubMed PMID: 27643926.

5: Busi R, Powles SB. Cross-resistance to prosulfocarb + S-metolachlor and pyroxasulfone selected by either herbicide in Lolium rigidum. Pest Manag Sci. 2016 Sep;72(9):1664-72. doi: 10.1002/ps.4253. Epub 2016 Mar 21. PubMed PMID: 26864800.

6: Celar FA, Kos K. Effects of selected herbicides and fungicides on growth, sporulation and conidial germination of entomopathogenic fungus Beauveria bassiana. Pest Manag Sci. 2016 Nov;72(11):2110-2117. doi: 10.1002/ps.4240. Epub 2016 Feb 29. PubMed PMID: 26817532.

7: Gaillard J, Thomas M, Lazartigues A, Bonnefille B, Pallez C, Dauchy X, Feidt C, Banas D. Potential of barrage fish ponds for the mitigation of pesticide pollution in streams. Environ Sci Pollut Res Int. 2016 Jan;23(1):23-35. doi: 10.1007/s11356-015-5378-6. Epub 2015 Sep 18. PubMed PMID: 26381791.

8: Busi R, Powles SB. Cross-resistance to prosulfocarb and triallate in pyroxasulfone-resistant Lolium rigidum. Pest Manag Sci. 2013 Dec;69(12):1379-84. doi: 10.1002/ps.3516. Epub 2013 Apr 15. PubMed PMID: 23423954.

9: Adriaanse PI, Boesten JJ, Crum SJ. Estimating degradation rates in outdoor stagnant water by inverse modelling with TOXSWA: a case study with prosulfocarb. Pest Manag Sci. 2013 Jun;69(6):755-67. doi: 10.1002/ps.3435. Epub 2012 Nov 23. PubMed PMID: 23180504.

10: Cirujeda A, Taberner A. Chemical control of herbicide-resistant Lolium rigidum Gaud. in north-eastern Spain. Pest Manag Sci. 2010 Dec;66(12):1380-8. doi: 10.1002/ps.2031. Epub 2010 Oct 19. PubMed PMID: 20960470.

11: Dewitte K, Latré J, Haesaert G. Possibilities of chemical weed control in Lupinus albus and Lupinus luteus-screening of herbicides. Commun Agric Appl Biol Sci. 2006;71(3 Pt A):743-51. PubMed PMID: 17390816.

12: Nègre M, Passarella I, Boursier C, Mozzetti C, Gennari M. Evaluation of the bioavailability of the herbicide prosulfocarb through adsorption on soils and model soil colloids, and through a simple bioassay. Pest Manag Sci. 2006 Oct;62(10):957-64. PubMed PMID: 16886170.

13: Arts GH, Buijse-Bogdan LL, Belgers JD, van Rhenen-Kersten CH, van Wijngaarden RP, Roessink I, Maund SJ, van den Brink PJ, Brockt TC. Ecological impact in ditch mesocosms of simulated spray drift from a crop protection program for potatoes. Integr Environ Assess Manag. 2006 Apr;2(2):105-25. PubMed PMID: 16646380.

14: Hjorth M, Mondolot L, Buatois B, Andary C, Rapior S, Kudsk P, Mathiassen SK, Ravn HW. An easy and rapid method using microscopy to determine herbicide effects in Poaceae weed species. Pest Manag Sci. 2006 Jun;62(6):515-21. PubMed PMID: 16628541.

15: Carlsen SC, Spliid NH, Svensmark B. Drift of 10 herbicides after tractor spray application. 1. Secondary drift (evaporation). Chemosphere. 2006 Jul;64(5):787-94. Epub 2005 Dec 9. PubMed PMID: 16337992.

16: Desmet EM, Bulcke R, Maeghe L. Field experiences with recent ALS-inhibitors on herbicide resistant blackgrass (Alopecurus myosuroides Huds.). Commun Agric Appl Biol Sci. 2004;69(3):83-9. PubMed PMID: 15759398.

17: Bernhardt A, Ruck W. Determination of herbicides in stemflow and throughfall of beeches (Fagus sylvatica L.) and in rainfall. Chemosphere. 2004 Dec;57(10):1563-70. PubMed PMID: 15519401.

18: Mastichiadis C, Christofidis I, Koupparis MA, Willetts C, Kakabakos SE. Solid-phase fluoroimmunoassay for the determination of mesotrione--a novel triketone herbicide--in water with direct measurement of the fluorescence onto the solid support. Analyst. 2003 Apr;128(4):404-10. PubMed PMID: 12741648.

19: Neumann M, Liess M, Schulz R. A qualitative sampling method for monitoring water quality in temporary channels or point sources and its application to pesticide contamination. Chemosphere. 2003 May;51(6):509-13. PubMed PMID: 12615103.

20: Gennari M, Ambrosoli R, Nègre M, Minati JL. Bioavailability and biodegradation of prosulfocarb in soil. J Environ Sci Health B. 2002 Jul;37(4):297-305. PubMed PMID: 12081022.